

Unraveling the Synergistic Catalysis of Nickel-Terbium in Alkaline Hydrogen Evolution

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a cornerstone of renewable energy research. While platinum-group metals have long been the benchmark, their scarcity and high cost necessitate the development of viable alternatives based on earth-abundant elements. This guide provides a comparative analysis of a promising bimetallic catalyst, nickel-terbium oxide (Ni/Tb₂O₃), for the alkaline HER. We delve into its catalytic mechanism, supported by experimental data, and benchmark its performance against other non-precious metal catalysts.

Performance Benchmark: Nickel-Terbium Oxide vs. Alternative Catalysts

The synergistic interaction between nickel and terbium oxide results in a notable enhancement of electrocatalytic activity for the hydrogen evolution reaction in alkaline media. The performance of the Ni/Tb₂O₃ catalyst, particularly the optimized composition, showcases a significant reduction in overpotential and favorable kinetics compared to monometallic nickel and other non-precious metal catalysts.



Catalyst	Overpotential at 10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Electrolyte	Reference
Ni/Tb₂O₃@GP (90:10)	71.4	43.9	1.0 M KOH	[1]
Ni/GP	185	128	1.0 M KOH	[1]
Tb₂O₃/GP	>300	-	1.0 M KOH	[1]
Ni Foam	217	130	1.0 M KOH	[2]
Ni-Sn Alloy	137 (at 200 mA cm ⁻²)	-	30 wt% KOH	[3]
NiFe-CoZn LDH	119	105.6	1 M KOH	[4]
Ni₃Ti	68	-	Not Specified	[5]

Table 1: Comparison of the electrocatalytic HER performance of Ni/Tb₂O₃@GP with various non-precious metal catalysts.

The Synergistic Catalytic Mechanism

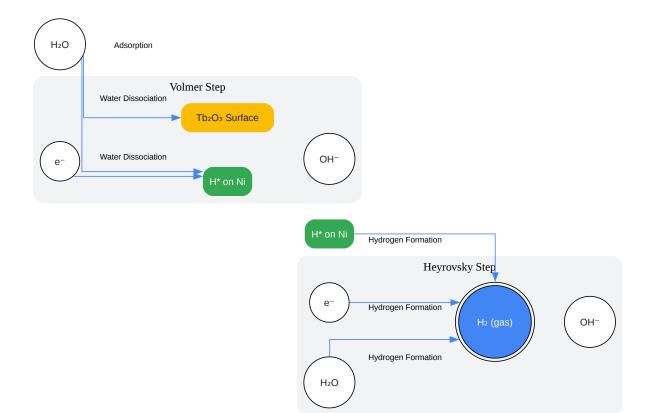
The enhanced performance of the Ni/Tb₂O₃ heterostructure is attributed to a synergistic mechanism that accelerates the HER kinetics in an alkaline environment[6][7]. The reaction proceeds through two key steps: the Volmer step (water dissociation) and the Heyrovsky or Tafel step (hydrogen formation).

- Facilitated Water Dissociation (Volmer Step): The oxophilic nature of terbium oxide (Tb₂O₃) plays a crucial role in promoting the initial water dissociation step (H₂O + e⁻ → H* + OH⁻). The Tb₂O₃ surface readily adsorbs water molecules, lowering the energy barrier for the cleavage of the H-OH bond.
- Optimized Hydrogen Adsorption on Nickel: The electronic interaction between Tb₂O₃ and Ni leads to a redistribution of electron density at the interface. This modulation optimizes the hydrogen adsorption energy on the nickel sites, preventing both overly strong and overly weak binding of hydrogen intermediates (H). An optimal binding energy is critical for a facile



subsequent hydrogen evolution step (Heyrovsky: $H + H_2O + e^- \rightarrow H_2 + OH^-$ or Tafel: $H^* + H^* \rightarrow H_2$).

• Enhanced Stability: The presence of the thermodynamically stable Tb₂O₃ mitigates the oxidation and corrosion of the nickel catalyst during the electrochemical process, leading to improved long-term stability[6].



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Proposed synergistic mechanism for HER on Ni/Tb2O3.

Experimental Protocols Synthesis of Ni/Tb₂O₃@GP Electrode

The self-supported nickel/terbium oxide electrode on a graphite plate (Ni/Tb₂O₃@GP) is synthesized via a two-step process involving electrodeposition and subsequent thermal reduction[1].

- Substrate Preparation: A graphite plate (1 x 2 cm²) is sequentially cleaned by sonication in ethanol, dilute HCl, and ultrapure water, followed by drying at room temperature.
- Electrodeposition:
 - An electrolytic cell is set up with the cleaned graphite plate as the working electrode.
 - o The electrolyte consists of an aqueous solution of 0.09 M Ni(NO₃)₂ and 0.01 M Tb(NO₃)₃ for a 90:10 Ni:Tb molar ratio. The ratios of the metal nitrates are adjusted to synthesize catalysts with different compositions.
 - Electrodeposition of Ni(OH)₂/Tb(OH)₃ is carried out by applying a current density of 40 mA cm⁻² for 600 seconds, followed by -40 mA cm⁻² for another 600 seconds.
- Thermal Reduction:
 - The graphite plate with the deposited Ni(OH)₂/Tb(OH)₃ is placed in a tube furnace.
 - The material is heated to 500 °C at a ramp rate of 5 °C min⁻¹ under a 10% H₂/Ar atmosphere and held at this temperature for 2 hours to convert the hydroxides to Ni/Tb₂O₃.
 - The final catalyst loading is approximately 3.5 mg cm⁻².

Electrochemical Measurements for HER Performance

All electrochemical measurements are conducted in a three-electrode setup with the asprepared Ni/Tb₂O₃@GP as the working electrode, a graphite rod as the counter electrode, and



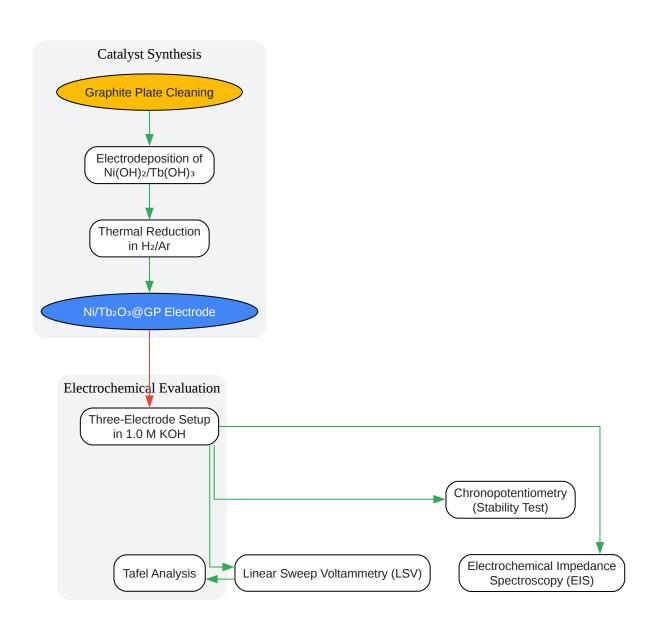




a saturated calomel electrode (SCE) as the reference electrode. The electrolyte used is 1.0 M KOH.

- Potential Calibration: All measured potentials are converted to the reversible hydrogen electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.059*pH + 0.2415 V.
- Linear Sweep Voltammetry (LSV): LSV curves are recorded at a scan rate of 10 mV s⁻¹ to determine the overpotential required to achieve a specific current density.
- Tafel Analysis: The Tafel slope is determined by fitting the linear portion of the Tafel plot (overpotential vs. log of current density) to the Tafel equation ($\eta = b*log(j) + a$), where 'b' is the Tafel slope.
- Electrochemical Impedance Spectroscopy (EIS): EIS is performed in a frequency range from 100 kHz to 0.01 Hz to investigate the charge transfer resistance of the catalyst.
- Stability Test: Long-term stability is evaluated by chronopotentiometry at a constant high current density (e.g., -500 mA cm⁻²) for an extended period[1].





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